4-Nitroheptane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2625-37-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-nitroheptane |
InChI |
InChI=1S/C7H15NO2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
VLLMCHZIPCTRHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)[N+](=O)[O-] |
Origin of Product |
United States |
Contextual Significance of Nitroalkanes As Versatile Synthetic Intermediates
Nitroalkanes are a class of organic compounds that have proven to be exceptionally versatile intermediates in organic synthesis. wiley.comfrontiersin.org Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates adjacent carbon-hydrogen bonds and enables a wide range of chemical transformations. wikipedia.org This property facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. arkat-usa.orgbenthamdirect.com
The nitro group itself can be readily transformed into other valuable functional groups, such as amines and carbonyls, further broadening the synthetic possibilities. wiley.comnih.gov For instance, the reduction of nitroalkanes provides a direct route to primary amines, which are crucial components of many biologically active compounds and pharmaceuticals. benthamdirect.com Additionally, the Nef reaction allows for the conversion of primary and secondary nitroalkanes into aldehydes and ketones, respectively. nih.govmdpi.com
Nitroalkanes participate in a variety of key synthetic reactions, including:
Henry (Nitroaldol) Reaction: The reaction of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wiley.commdpi.com
Michael Addition: The conjugate addition of a nitroalkane to an α,β-unsaturated carbonyl compound. wiley.comarkat-usa.org
Nef Reaction: The conversion of a primary or secondary nitroalkane to a carbonyl compound. nih.govmdpi.com
The adaptability of nitroalkanes has made them indispensable tools for synthetic chemists, enabling the construction of complex natural products, pharmaceuticals, and other target molecules. wiley.comfrontiersin.org
Historical Development and Evolution of Research in Aliphatic Nitro Chemistry
The study of aliphatic nitro compounds has a rich history, dating back to the 19th century. Early research focused on the fundamental synthesis and reactivity of these compounds. The Victor Meyer reaction, which involves the reaction of a haloalkane with silver nitrite (B80452), was a standard method for synthesizing nitroalkanes for many years. google.com
A significant milestone in the field was the discovery of the Nef reaction in the late 19th century, which demonstrated the synthetic utility of converting nitroalkanes into carbonyl compounds. mdpi.com Throughout the 20th century, research continued to uncover the diverse reactivity of nitroalkanes, leading to the development of important synthetic methodologies like the Henry reaction and the Michael addition. nih.gov
In 1979, a pivotal review highlighted nitro compounds as "ideal intermediates in organic synthesis," which spurred further investigation into their potential. nih.gov The subsequent decades have seen a dramatic increase in research activity, with a particular focus on stereoselective transformations. mdpi.comscispace.com The advent of modern techniques such as asymmetric organocatalysis has allowed for the synthesis of enantiomerically enriched nitro compounds, providing access to chiral building blocks for the synthesis of complex molecules. frontiersin.orgnih.gov
Recent developments have also focused on making the chemistry of nitroalkanes more environmentally friendly, with studies exploring reactions in aqueous media to replace toxic organic solvents. rsc.org The continuous evolution of this field underscores the enduring importance of aliphatic nitro compounds in organic chemistry.
Specific Positioning and Academic Relevance of Higher Secondary Nitroalkanes, Including 4 Nitroheptane, in Chemical Synthesis
Higher secondary nitroalkanes, a category that includes 4-nitroheptane, occupy a specific and important niche within the broader class of nitroalkanes. Unlike their lower molecular weight counterparts, the increased carbon chain length of these compounds can influence their physical properties and reactivity.
The academic relevance of higher secondary nitroalkanes lies in their ability to introduce larger lipophilic fragments into a molecule, which can be a desirable feature in the synthesis of certain pharmaceuticals and materials. The position of the nitro group at a secondary carbon, as in this compound, also imparts distinct reactivity compared to primary nitroalkanes. For instance, the oxidation of a secondary nitroalkane via the Nef reaction yields a ketone, whereas a primary nitroalkane gives an aldehyde. pw.edu.pl
Research involving secondary nitroalkanes has explored their participation in various reactions. For example, studies have shown that secondary nitroalkanes can react with arenes in the presence of polyphosphoric acid to form oxime derivatives, which can then undergo further transformations. frontiersin.orgnih.gov The vapor-phase nitration of alkanes like n-heptane is known to produce a mixture of secondary nitroheptane isomers, including 2-, 3-, and this compound. pw.edu.pl
The specific properties of this compound are detailed in the table below:
| Property | Value |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| Boiling Point | 191.6°C at 760 mmHg |
| Flash Point | 63.2°C |
| Density | 0.923 g/cm³ |
| CAS Number | 2625-37-8 |
Data sourced from chemsrc.comnih.gov
Overview of Advanced Research Directions in 4 Nitroheptane Chemistry
Direct Nitration Strategies
Direct nitration involves the direct substitution of a hydrogen atom on an alkane with a nitro group. While conceptually straightforward, this approach often faces challenges regarding selectivity and reaction conditions, particularly for larger, branched alkanes.
Nitration of Hydrocarbons and Alkenes: Mechanistic Considerations for Branched Alkanes
The direct nitration of aliphatic hydrocarbons is a challenging process due to the low reactivity of alkanes. wiley-vch.de Reactions are typically conducted at high temperatures in the vapor phase, using nitric acid (HNO₃) or nitrogen tetroxide (N₂O₄) as the nitrating agent. libretexts.org The prevailing mechanism under these conditions is a free-radical process. libretexts.orgaskiitians.com
The reaction is initiated by the homolytic cleavage of the nitrating agent to generate radicals, which then abstract a hydrogen atom from the alkane to form an alkyl radical (R•). This alkyl radical subsequently reacts with nitrogen dioxide (•NO₂) to form the nitroalkane (R-NO₂).
Mechanism of Vapor-Phase Nitration:
Initiation: HONO₂ → •OH + •NO₂ askiitians.com
Propagation:
RH + •OH → R• + H₂O askiitians.com
R• + •NO₂ → R-NO₂ askiitians.com
A significant drawback of vapor-phase nitration of higher alkanes is the tendency for C-C bond cleavage due to the high energy conditions, leading to a mixture of smaller nitroalkanes. wiley-vch.delibretexts.org For instance, the nitration of propane (B168953) yields not only 1-nitropropane (B105015) and 2-nitropropane (B154153) but also nitroethane and nitromethane (B149229). libretexts.org
In the liquid phase, the reaction is slow and can lead to oxidation and the formation of polynitro compounds. perlego.com However, it does offer insights into regioselectivity. For branched alkanes, the reactivity of hydrogen atoms follows the order: tertiary > secondary > primary. perlego.com This selectivity is attributed to the relative stability of the corresponding alkyl radicals formed during hydrogen abstraction. Therefore, for a branched alkane, nitration would preferentially occur at the tertiary carbon position. For a linear alkane like n-heptane, nitration can occur at any of the secondary positions (C-2, C-3, C-4), leading to a mixture of isomers including 2-nitroheptane (B13765108), 3-nitroheptane, and this compound.
Alternative Nitration Reagents and Conditions Applicable to Heptane (B126788) Derivatives
To overcome the harsh conditions and lack of selectivity of traditional nitration, alternative reagents and catalytic systems have been developed. These methods often operate under milder conditions and can offer improved control over the reaction.
One approach is the use of nitronium salts, such as nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻), which can effect the electrophilic nitration of alkanes. nih.gov Higher alkanes like isobutane, n-butane, and cyclohexane (B81311) have been successfully nitrated using this reagent in solvents like methylene (B1212753) chloride. nih.gov This method proceeds via direct electrophilic insertion of the nitronium ion (NO₂⁺) into C-H sigma bonds. nih.gov
Catalytic systems have also been explored. Vanadium-substituted polyoxometalates, for example, have been shown to catalyze the nitration of various alkanes with nitric acid in acetic acid under mild conditions, yielding the corresponding nitroalkanes as major products. researchgate.net Other catalytic approaches involve using nitric acid in combination with zeolites or ionic liquids to enhance reaction rates and selectivity while minimizing waste. numberanalytics.com
| Reagent/System | Conditions | Advantages | Applicable To |
| Nitric Acid (Vapor Phase) | High Temperature (e.g., ~425°C) | Industrial process | Lower alkanes (e.g., propane) |
| Nitronium Hexafluorophosphate | Ambient Temperature, CH₂Cl₂ | Milder conditions, electrophilic mechanism | Higher alkanes (e.g., n-butane, cyclohexane) |
| HNO₃ / Vanadium-Polyoxometalate | Mild Conditions, Acetic Acid | Catalytic, improved selectivity | Various alkanes |
| HNO₃ / Zeolite Catalyst | Varies | Enhanced rate and selectivity, reduced waste | Aromatic and Aliphatic Hydrocarbons |
Indirect Routes via Functional Group Interconversions
Indirect methods provide a more controlled and often higher-yielding approach to synthesizing specific nitroalkanes like this compound. These routes start with precursors containing other functional groups that are then converted to the nitro group.
Conversion from Halogenated Precursors (e.g., Alkyl Halides)
The displacement of a halide from an alkyl halide by a nitrite (B80452) ion is a classic and widely used method for preparing primary and secondary nitroalkanes. wiley-vch.deperlego.com This method, known as the Victor Meyer reaction when using silver nitrite (AgNO₂) or the Kornblum modification with sodium nitrite (NaNO₂), is effective for producing compounds like this compound from 4-haloheptane (e.g., 4-bromoheptane). wiley-vch.deperlego.com
The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the nitrogen or an oxygen atom. Attack through nitrogen yields the desired nitroalkane (R-NO₂), while attack through oxygen produces an alkyl nitrite ester (R-ONO) as a byproduct. wiley-vch.de The choice of metal nitrite and solvent significantly influences the product ratio.
Victor Meyer Reaction: Uses silver nitrite (AgNO₂), often in diethyl ether. It generally gives good yields of primary nitroalkanes. wiley-vch.deresearchgate.net
Kornblum Reaction: Employs sodium nitrite (NaNO₂), typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This modification provides good yields of both primary and secondary nitroalkanes. perlego.comechemi.com For example, 2-bromooctane (B146060) reacts with NaNO₂ in DMF to yield 2-nitrooctane (B11943836) (58%). perlego.com
Green Chemistry Approaches: More recent developments include using NaNO₂ in polyethylene (B3416737) glycol (PEG 400) or AgNO₂ in water, which serve as more environmentally friendly reaction media and can offer high chemoselectivity. wiley-vch.deresearchgate.net
| Method | Reagent | Typical Solvent | Key Features |
| Victor Meyer Reaction | Silver Nitrite (AgNO₂) | Diethyl Ether | Classic method, good for primary nitroalkanes. wiley-vch.deresearchgate.net |
| Kornblum Reaction | Sodium Nitrite (NaNO₂) | DMF, DMSO | Good yields for primary and secondary nitroalkanes. perlego.com |
| Eco-Friendly Variation | Sodium Nitrite (NaNO₂) | Polyethylene Glycol (PEG 400) | Green solvent, high chemoselectivity. wiley-vch.de |
| Aqueous Method | Silver Nitrite (AgNO₂) | Water | Green solvent, works for primary alkyl halides. researchgate.net |
Oxidative Synthesis from Amines or Oximes
The oxidation of other nitrogen-containing functional groups offers an alternative pathway to nitroalkanes, which is particularly useful when the corresponding precursors are readily available or when direct nitration or halide displacement is problematic. wiley-vch.de
Oxidation of Primary Amines: Primary amines can be directly oxidized to the corresponding nitro compounds. wiley-vch.demdpi.com This transformation requires potent oxidizing agents to proceed through intermediate species like nitroso compounds and hydroxylamines. wiley-vch.de A variety of reagents have been employed for this purpose.
Dimethyldioxirane (DMDO): A highly effective reagent that oxidizes both aliphatic and aromatic primary amines to nitro compounds in high yields (80-90%) at room temperature. stackexchange.com
Ozone (O₃): Can be used to oxidize primary amines adsorbed on silica (B1680970) gel, affording nitro compounds in good yields (60-70%). stackexchange.com
Peroxyacids: Reagents like peracetic acid and meta-chloroperoxybenzoic acid (mCPBA) are capable of oxidizing primary amines to nitroalkanes. wiley-vch.destackexchange.com
Oxidation of Oximes: Oximes, which can be prepared from ketones or aldehydes, serve as excellent precursors for secondary and primary nitroalkanes, respectively. nowgonggirlscollege.co.in The oxidation of an oxime, such as heptan-4-one oxime, would yield this compound.
Sodium Perborate (B1237305): In glacial acetic acid, sodium perborate provides a convenient and safe method for oxidizing oximes to nitro compounds in moderate yields (30-65%). organic-chemistry.org
Trifluoroperacetic Acid: A powerful oxidizing agent that effectively converts aldoximes and ketoximes to the corresponding primary and secondary nitroalkanes. nowgonggirlscollege.co.in
| Precursor | Oxidizing Agent | Typical Yield | Notes |
| Primary Amine | Dimethyldioxirane (DMDO) | 80-90% | Effective for aliphatic and aromatic amines. stackexchange.com |
| Primary Amine | Ozone (on Silica Gel) | 60-70% | Solvent-free method. stackexchange.com |
| Oxime | Sodium Perborate / Acetic Acid | 30-65% | Convenient and safe reagent. organic-chemistry.org |
| Oxime | Trifluoroperacetic Acid | Good | Effective for both aldoximes and ketoximes. nowgonggirlscollege.co.in |
Chemoselective Reduction of Conjugated Nitroalkenes to Saturated Nitroalkanes
A versatile three-step sequence to access nitroalkanes involves: 1) a Henry (nitroaldol) reaction between an aldehyde and a nitroalkane, 2) dehydration of the resulting nitro-alcohol to a conjugated nitroalkene, and 3) chemoselective reduction of the carbon-carbon double bond of the nitroalkene. This final reduction step must be selective to avoid reducing the nitro group itself.
Several methods have been developed for the chemoselective reduction of α,β-unsaturated nitroalkenes to the corresponding saturated nitroalkanes. tandfonline.com
Tri-n-butyltin Hydride (Bu₃SnH): This reagent, used under aqueous microwave conditions, can reduce a variety of conjugated nitroalkenes to nitroalkanes in high yields (up to 95%) and short reaction times. tandfonline.comtandfonline.com The method is highly chemoselective, reducing the C=C bond while leaving the nitro group intact. tandfonline.com
Ammonia (B1221849) Borane (B79455) (BH₃NH₃): In combination with deep eutectic solvents (DESs), ammonia borane serves as an inexpensive and atom-economic reagent for the chemoselective reduction of nitrostyrenes and alkyl-substituted nitroalkenes. beilstein-journals.org
Catalytic Transfer Hydrogenation: Iridium catalysts, in conjunction with a hydrogen source like formic acid, can achieve highly chemoselective reduction. The outcome can be pH-dependent; under neutral conditions, the C=C bond is exclusively reduced to give the nitroalkane, whereas under acidic conditions, the nitro group may be preferentially reduced. researchgate.netmdpi.com
This indirect route provides significant synthetic flexibility, allowing for the construction of complex nitroalkanes by forming new carbon-carbon bonds prior to the reduction step.
Diastereoselective and Enantioselective Approaches to Nitroalkane Formation
The synthesis of specific stereoisomers of nitroalkanes is critical for their application as intermediates in the production of complex molecules. Diastereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms during the formation of the nitroalkane.
A prominent strategy for achieving stereocontrol is the organocatalytic conjugate addition of nitroalkanes to α,β-unsaturated aldehydes and ketones. arkat-usa.orgacs.org Chiral amines, such as those derived from proline and other amino acids, have been shown to be effective organocatalysts in these reactions. arkat-usa.orgacs.org For instance, the reaction of various nitroalkanes with α,β-unsaturated enones, catalyzed by novel imidazoline (B1206853) catalysts prepared from phenylalanine, can produce Michael adducts with high yields and enantioselectivities up to 86% enantiomeric excess (ee). acs.org While specific studies on the direct enantioselective synthesis of this compound are not extensively detailed, the principles established with other nitroalkanes, like nitromethane, nitroethane, and 1-nitropropane, are applicable. arkat-usa.org For example, the conjugate addition of these smaller nitroalkanes to 2H-chromene-3-carbaldehydes has been achieved with excellent diastereoselectivity using prolinol triethylsilyl ether as a catalyst. arkat-usa.org
Another powerful method is the asymmetric C-alkylation of nitroalkanes . This has been demonstrated using nickel catalysis to produce highly enantioenriched β-nitroamides from α-bromoamides. nih.gov The resulting products can then be used in subsequent diastereoselective reactions, such as conjugate additions and allylations, to create more complex structures with multiple stereocenters. nih.gov
Furthermore, the development of highly diastereoselective Michael reactions using α-substituted, β-nitrocarbonyl compounds as nucleophiles provides a pathway to highly functionalized products containing a fully substituted, nitrogen-bearing stereocenter. nih.gov Mechanistic studies suggest that internal hydrogen-bonding in the nitroalkane tautomer plays a significant role in controlling the diastereoselectivity of these transformations. nih.gov
Modern Catalytic and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic methods for nitroalkanes focus on reducing environmental impact and improving efficiency. These approaches include the use of supported reagents, alternative energy sources, solvent-free conditions, and continuous processing.
Utilization of Polymer-Supported Reagents
Polymer-supported reagents offer a significant advantage in simplifying product purification and enabling catalyst recycling. In the context of nitroalkane synthesis, polymer-supported amines have been successfully used as catalysts for the nitro-aldol (Henry) reaction. arkat-usa.org These solid-supported catalysts facilitate the reaction between nitroalkanes and various aldehydes, and they can be easily recovered by filtration and reused without a significant loss of activity. arkat-usa.orgcolab.ws For example, polymer-supported triphenylphosphine (B44618) has been employed in various transformations, including the synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes. rsc.orgresearchgate.net This approach streamlines the workup process and aligns with green chemistry principles by minimizing waste. arkat-usa.org
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.com In nitroalkane synthesis, microwave-assisted methods have been successfully applied to the chemoselective reduction of conjugated nitroalkenes to the corresponding nitroalkanes using aqueous tri-n-butyltin hydride, with yields reaching up to 95% in a matter of minutes. tandfonline.comtandfonline.com This technique has also been used for the rapid synthesis of β-nitroalcohols from aldehydes and nitroalkanes under mild, base-free conditions, which helps to prevent the formation of unwanted byproducts. ingentaconnect.com Additionally, a microwave-assisted route has been developed for the in situ generation of nitrile oxides from nitroalkanes, providing an efficient pathway to isoxazoles. researchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Efficiency | Lower | Higher |
| Reaction Yield | Variable | Often Improved tandfonline.comtandfonline.com |
| Byproduct Formation | Can be significant | Often reduced ingentaconnect.com |
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Nitroalkanes and Derivatives
Mechanochemical Activation for Solvent-Free Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising avenue for solvent-free synthesis. acs.orgsemanticscholar.org This approach is particularly attractive from a green chemistry perspective as it eliminates the need for potentially harmful and difficult-to-remove solvents. Ball milling is a common technique used to carry out mechanochemical reactions. acs.org For instance, the Michael addition of nitroalkanes to 5-alkylidene Meldrum's acids has been achieved through mechanochemical activation in the presence of a base to produce 5-(2-nitroalkyl) Meldrum's acids, which are precursors to γ-aminobutyric acids. sioc-journal.cn This method provides a green and efficient alternative to traditional solution-based syntheses. sioc-journal.cn Furthermore, mechanochemistry has been employed for cross-dehydrogenative coupling reactions between tetrahydroisoquinolines and various nucleophiles, including nitroalkanes. acs.orgsemanticscholar.org
Continuous Flow Methodologies for Efficient Production
Continuous flow chemistry presents a scalable and safer alternative to traditional batch processing for the synthesis of nitroalkanes. wiley-vch.descielo.bracs.org Flow reactors offer precise control over reaction parameters, improved heat and mass transfer, and the ability to handle potentially hazardous intermediates in small, manageable volumes. nih.gov This is particularly relevant for reactions involving nitroalkanes, which can be explosive. scielo.br A continuous flow platform has been developed for the on-demand generation of aliphatic nitroalkanes through the oxidation of oximes with peracetic acid. acs.orgnih.gov The resulting nitroalkane solution can then be used directly in subsequent reactions, such as the aza-Henry reaction, avoiding the isolation of the potentially unstable intermediate. acs.orgnih.gov This "telescoped" approach, where multiple reaction steps are integrated into a single continuous process, significantly enhances efficiency and safety. scielo.brbeilstein-journals.org
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes nih.gov |
| Scalability | Often challenging | More straightforward "scaling-out" or "numbering-up" scielo.br |
| Process Control | Less precise | Excellent control over temperature, pressure, and time nih.gov |
| Efficiency | Can be lower due to workup steps | Higher throughput and potential for automation beilstein-journals.org |
Table 2: Comparison of Batch and Continuous Flow Synthesis for Nitroalkanes
Fundamental Reactivity Derived from the Nitro Group
The nitro group is fundamental to the reactivity of nitroalkanes like this compound, rendering the α-hydrogen acidic and enabling the formation of a key reactive intermediate, the nitronate.
Proton Acidity and Formation of the Nitronate (aci-Nitro) Tautomer
The electron-withdrawing nature of the nitro group significantly increases the acidity of the hydrogen atom attached to the same carbon (the α-position). arkat-usa.org This enhanced acidity is a cornerstone of nitroalkane chemistry. arkat-usa.org In the presence of a base, this compound can be deprotonated at the α-carbon to form a resonance-stabilized anion known as a nitronate or aci-nitro tautomer. arkat-usa.orgorganic-chemistry.org This process is reversible. wikipedia.org
The pKa values of most nitroalkanes are approximately 17 in dimethyl sulfoxide (DMSO), highlighting their significant acidity for a carbon acid. wikipedia.org The stability of the resulting nitronate anion is due to the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group. masterorganicchemistry.com
Table 1: Comparison of Acidity
| Compound Type | Approximate pKa |
| Alkane | >50 indiana.edu |
| Ketone (α-proton) | ~20 indiana.edu |
| Alcohol | 16-18 indiana.edu |
| Nitroalkane (α-proton) | ~17 wikipedia.org |
| Water | 15.7 indiana.edu |
| Carboxylic Acid | 4-5 indiana.edu |
This table illustrates the relative acidity of nitroalkanes compared to other common organic functional groups.
Dual Nature of Nitronates: Nucleophilic and Electrophilic Activation
The nitronate ion of this compound exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, participating in reactions where the α-carbon acts as an electrophilic center.
Nucleophilic Character : The nitronate anion is electron-rich and serves as a potent carbon nucleophile. arkat-usa.orgmasterorganicchemistry.com The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, though reactions with electrophiles predominantly occur at the carbon atom. wikipedia.orgbyjus.com This nucleophilicity is the basis for many important carbon-carbon bond-forming reactions. arkat-usa.org
Electrophilic Activation : While the nitronate itself is nucleophilic, the nitro group can be transformed to create an electrophilic center. For instance, the Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde. organic-chemistry.org This transformation involves the acid-catalyzed hydrolysis of the nitronate salt. organic-chemistry.org
Carbon-Carbon Bond Forming Reactions
The nucleophilic character of the this compound nitronate is harnessed in several key carbon-carbon bond-forming reactions, making it a valuable intermediate in organic synthesis.
Henry (Nitroaldol) Reactions: Stereochemical Control in the Formation of β-Hydroxynitroalkanes
The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds. wikipedia.org It involves the base-catalyzed addition of a nitroalkane, such as this compound, to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The product of this reaction is a β-hydroxynitroalkane. wikipedia.org
The reaction begins with the deprotonation of this compound to form the nitronate. wikipedia.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
The stereochemical outcome of the Henry reaction is a significant area of research. The formation of two new stereocenters is possible when a substituted nitroalkane reacts with an aldehyde, leading to the potential for different diastereomers. researchgate.net Achieving high diastereoselectivity and enantioselectivity often requires the use of chiral catalysts, such as chiral metal complexes or organocatalysts. wikipedia.orgorganic-chemistry.org
Table 2: Example of a Henry Reaction
| Reactants | Catalyst | Product |
| This compound + Aldehyde/Ketone | Base (e.g., Imidazole) tandfonline.com | β-Hydroxynitroalkane |
Michael Additions (Conjugate Additions) of Nitronates to Unsaturated Systems
The Michael addition is a conjugate (1,4-addition) reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). wikipedia.orgnumberanalytics.com The nitronate derived from this compound is an effective nucleophile for this transformation. arkat-usa.orgscispace.com
In this reaction, the nucleophilic nitronate attacks the β-carbon of the Michael acceptor. numberanalytics.com This leads to the formation of an enolate intermediate, which is then protonated to give the 1,4-adduct. wikipedia.orgnumberanalytics.com A challenge in the Michael addition of nitroalkanes to nitroalkenes is the potential for the product nitronate anion to undergo further addition, leading to oligomerization. msu.edu
Alkylation and Acylation Reactions at the α-Position
The acidic α-proton of this compound allows for its deprotonation and subsequent reaction with various electrophiles, including alkyl and acyl halides.
Alkylation : The nitronate of this compound can react as a nucleophile with alkyl halides in an alkylation reaction to form a new carbon-carbon bond at the α-position. lkouniv.ac.inacs.org This reaction provides a direct method for introducing alkyl substituents adjacent to the nitro group. Palladium-catalyzed allylic alkylation of secondary nitroalkanes has also been developed. acs.org
Acylation : Acylation involves the introduction of an acyl group (R-C=O) to the α-carbon. silicycle.com The nitronate anion can be acylated by reacting with acyl halides or anhydrides. scispace.comacs.org This reaction is a route to α-nitro ketones, which are versatile synthetic intermediates. acs.org The reaction of nitronates with acylating agents can be influenced by the choice of catalyst and reaction conditions. sciepub.com
Carbon-Heteroatom Bond Forming Reactions
The reactivity of this compound extends to the formation of bonds between its carbon skeleton and heteroatoms like oxygen and nitrogen. These transformations are key for introducing new functionalities into the molecule.
Reactions with Oxygen-Based Nucleophiles and Electrophiles
The most significant reaction of a secondary nitroalkane like this compound that results in a carbon-oxygen double bond is the Nef Reaction. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgchemistry-reaction.com For this compound, the Nef reaction yields heptan-4-one.
The process is initiated by deprotonating the nitroalkane with a strong base to form a stable nitronate salt. organic-chemistry.orgchemistry-reaction.com This salt is then hydrolyzed under strongly acidic conditions (typically pH < 1). organic-chemistry.orgmdma.ch The mechanism proceeds by protonation of the nitronate at an oxygen atom to form a nitronic acid, which is an aci-form tautomer of the nitroalkane. chemistry-reaction.comchemeurope.com Further protonation generates a highly electrophilic iminium-like intermediate. wikipedia.orgchemistry-reaction.comyoutube.com This intermediate is attacked by water, and subsequent steps lead to the elimination of nitrous oxide (N₂O) and the formation of the ketone. wikipedia.orgchemistry-reaction.com The harsh acidic conditions are crucial to prevent the formation of side products such as oximes. organic-chemistry.orgalfa-chemistry.com
| Step | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of Nitronate Salt | Strong Base (e.g., NaOH, KOH) | Sodium or Potassium salt of this compound |
| 2 | Acid Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Heptan-4-one and Nitrous Oxide (N₂O) |
Derivatization to Nitrogen-Containing Functionalities (e.g., Oximes, Hydroxylamines)
The nitro group of this compound can be selectively reduced to other nitrogen-containing functional groups without proceeding all the way to the primary amine. These partial reductions provide valuable synthetic intermediates.
Formation of Oximes: Secondary nitroalkanes can be converted to the corresponding ketoximes. This transformation can be achieved using various reducing agents. Metal salts such as tin(II) chloride (SnCl₂) or chromium(II) chloride are effective for this purpose. wikipedia.orgnowgonggirlscollege.co.in A combination of tin(II) complexes, prepared from SnCl₂ and thiols, has been shown to reduce secondary nitroalkanes to oximes efficiently. mdma.ch Another reported method involves treatment with carbon disulfide in the presence of a suitable base like triethylamine. thieme-connect.de Reductive methods using titanium(III) chloride have also been employed in variations of the Nef reaction to yield oximes. organic-chemistry.org
Formation of Hydroxylamines: Further reduction, while still avoiding complete conversion to the amine, can yield N-heptan-4-ylhydroxylamine. A common method for reducing nitroalkanes to hydroxylamines in a neutral medium involves the use of zinc dust with ammonium (B1175870) chloride. wikipedia.orgblogspot.com Diborane has also been reported as a reagent for this transformation. wikipedia.org
| Target Functional Group | Product from this compound | Typical Reagents | Reference |
|---|---|---|---|
| Oxime | Heptan-4-one oxime | SnCl₂, CrCl₂, TiCl₃, CS₂/Et₃N | organic-chemistry.orgwikipedia.orgnowgonggirlscollege.co.inthieme-connect.de |
| Hydroxylamine | N-heptan-4-ylhydroxylamine | Zn/NH₄Cl, Diborane (B₂H₆) | wikipedia.orgblogspot.com |
Functional Group Transformations of the Nitro Moiety
Beyond reactions at the α-carbon, the nitro group itself can be the site of various chemical transformations, most notably through reduction.
Reductive Manipulations: Beyond Simple Amine Formation
While the complete reduction of a nitro group to an amine is a common transformation, several other reductive pathways exist that offer unique synthetic utility.
Selective Protodenitration to Alkanes
Protodenitration is the process of replacing a nitro group with a hydrogen atom, effectively converting the nitroalkane back to its parent alkane. For this compound, this would yield heptane. While this transformation can be challenging, a reliable method involves a free-radical chain reaction. kyoto-u.ac.jp
The most common and effective reagent for this purpose is tributyltin hydride (Bu₃SnH) used in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN). kyoto-u.ac.jput.ac.ir The mechanism begins with the formation of a tributyltin radical from Bu₃SnH. This radical adds to the nitro group, which then fragments to release an alkyl radical (the 4-heptyl radical in this case) and tributyltin nitrite. ut.ac.ir The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain and forming the alkane product, heptane. kyoto-u.ac.jp This method is valued for its mild conditions and reliability. kyoto-u.ac.jp
| Reaction Type | Reagents | Product | Mechanism Type |
|---|---|---|---|
| Radical Protodenitration | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | Heptane | Free-Radical Chain Reaction |
Conversion to Carbonyl Compounds (Nef Reaction and Alternatives)
The conversion of nitroalkanes into carbonyl compounds is a cornerstone transformation in organic synthesis, and this compound, as a secondary nitroalkane, can be efficiently converted to its corresponding ketone, heptan-4-one. The most classic method for this transformation is the Nef reaction. alfa-chemistry.comwikipedia.org This reaction involves the initial deprotonation of the nitroalkane at the α-carbon to form a nitronate salt, which is then hydrolyzed under strong acidic conditions (pH < 1) to yield the ketone and nitrous oxide. wikipedia.orglkouniv.ac.inorganic-chemistry.org
The mechanism of the classical Nef reaction begins with the formation of the nitronate salt from this compound using a strong base. alfa-chemistry.comlkouniv.ac.in This salt is then protonated by a strong acid to form a nitronic acid intermediate. wikipedia.org Further protonation leads to an iminium ion, which undergoes nucleophilic attack by water. The resulting intermediate subsequently eliminates water to form a 1-nitroso-alkanol, which then rearranges and eliminates hyponitrous acid (which decomposes to nitrous oxide and water) to furnish the final ketone, heptan-4-one. wikipedia.org
While effective, the classical Nef reaction's requirement for harsh acidic conditions can be incompatible with sensitive functional groups. organic-chemistry.org This has spurred the development of numerous alternative methods under oxidative, reductive, or basic conditions. alfa-chemistry.comwikipedia.org
Oxidative Alternatives: Oxidative methods often provide cleaner reactions and higher yields, avoiding the strongly acidic environment. alfa-chemistry.com Reagents like potassium permanganate (B83412) (KMnO₄), Oxone®, or ozone can effectively convert the nitronate salt of this compound into heptan-4-one. alfa-chemistry.comwikipedia.orgorganic-chemistry.org For instance, the use of potassium permanganate in a modified procedure can lead to high yields of ketones from secondary nitroalkanes, though it may be unsuitable for substrates with other oxidizable groups. tandfonline.com Another approach involves using molecular oxygen as the oxidant under mildly basic conditions, which tolerates both acid- and base-sensitive functionalities. researchgate.net
Reductive Alternatives: Reductive methods typically proceed through an oxime intermediate, which is then hydrolyzed to the ketone. organic-chemistry.org Reagents such as titanium(III) chloride (TiCl₃) can reduce the nitronate to an imine, which is then hydrolyzed. wikipedia.orgorganic-chemistry.org A mild, catalytic reductive process uses trimethylphosphine (B1194731) (PMe₃) in the presence of a disulfide catalyst to convert secondary nitroalkanes to ketones at room temperature, proceeding through an intermediate oxime or ketimine which is hydrolyzed during workup. core.ac.uk
Basic Alternatives: A notable alternative involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) under basic, homogeneous conditions. organic-chemistry.orgresearchgate.net This method is particularly significant as it selectively converts secondary nitroalkanes like this compound into ketones while leaving primary nitroalkanes unaffected. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Selected Methods for the Conversion of Secondary Nitroalkanes to Ketones
| Method | Reagents/Conditions | Advantages | Limitations |
|---|
| Classical Nef Reaction | 1. Strong Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | Well-established, powerful transformation. alfa-chemistry.comlkouniv.ac.in | Harsh acidic conditions, not suitable for acid-sensitive substrates. organic-chemistry.org | | Oxidative (KMnO₄) | Nitronate salt, KMnO₄ | High yields for simple substrates. tandfonline.com | Can oxidize other functional groups (e.g., C=C bonds). tandfonline.com | | Oxidative (Oxone®) | Nitronate salt, Oxone® | Mild conditions. organic-chemistry.org | Reagent can be expensive for large-scale synthesis. | | Reductive (TiCl₃) | Nitronate salt, TiCl₃, H₂O | Avoids strong acids. wikipedia.org | Requires stoichiometric amounts of the metal reagent. | | Basic (DBU) | DBU, acetonitrile, 60°C | Mild, basic conditions; selective for secondary nitroalkanes. organic-chemistry.org | May require elevated temperatures and long reaction times. organic-chemistry.org |
Elimination Reactions to Form Alkenes: Regioselectivity and Stereoselectivity
Elimination reactions of nitroalkanes provide a valuable route to the synthesis of alkenes. In the case of this compound, elimination of the nitro group and a β-hydrogen atom can lead to the formation of heptene (B3026448) isomers. This process, often referred to as denitration, typically proceeds via an E2 (bimolecular elimination) mechanism, especially when a strong, non-nucleophilic base is used. rsc.orgmasterorganicchemistry.com
Regioselectivity: The structure of this compound offers two distinct β-carbons from which a proton can be abstracted: C3 and C5. Since these positions are chemically equivalent due to the molecule's symmetry, proton abstraction from either side will lead to the same initial set of products. The primary consideration for regioselectivity is governed by Zaitsev's rule, which predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product. youtube.com Elimination from this compound can produce hept-3-ene. The reaction conditions, particularly the choice of base, can influence the product distribution. youtube.comyoutube.com
Stereoselectivity: The formation of hept-3-ene raises the issue of stereoselectivity, as it can exist as two geometric isomers: (E)-hept-3-ene and (Z)-hept-3-ene. youtube.com In E2 reactions, the stereochemical outcome is dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and the nitro group (leaving group) in the transition state. slideshare.netkhanacademy.org This conformational requirement ensures optimal orbital overlap for the formation of the new π-bond. slideshare.net Generally, the transition state leading to the (E)-alkene is lower in energy because it minimizes steric strain between the alkyl substituents on the developing double bond. youtube.com Consequently, the (E)-isomer is typically the major product in such elimination reactions. youtube.com
Table 2: Potential Alkene Products from Elimination of this compound
| Product | Structure | Type of Isomer | Expected Abundance | Rationale |
|---|---|---|---|---|
| (E)-Hept-3-ene | Geometric (trans) | Major | Thermodynamically more stable; formed via a lower energy anti-periplanar transition state. youtube.com | |
| (Z)-Hept-3-ene | Geometric (cis) | Minor | Thermodynamically less stable due to steric hindrance between alkyl groups. youtube.com |
Thioacylation for Thioamide and Thiopeptide Synthesis
Recent advancements have established nitroalkanes as effective thioacyl equivalents for the synthesis of thioamides and thiopeptides. researchgate.netresearchgate.netnih.gov This transformation is significant because thioamides are important bioisosteres of amides in peptide therapeutics, often enhancing biological activity and resistance to enzymatic degradation. researchgate.netnih.gov
A developed method allows for the direct reaction of nitroalkanes, such as this compound, with amines in the presence of elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S). researchgate.netresearchgate.net This one-pot procedure is mild and efficient, producing a diverse range of thioamides in high yields. nih.gov A key advantage of this method is its compatibility with multifunctional peptides and its ability to proceed without causing epimerization at adjacent stereocenters. researchgate.netresearchgate.net
The proposed mechanism suggests that the nitroalkane is first deprotonated by the base. chemrxiv.org The resulting nitronate then reacts with elemental sulfur to form a thioacyl intermediate. chemrxiv.org This activated species is then attacked by an amine to generate the final thioamide product. researchgate.netchemrxiv.org This innovative use of this compound and other nitroalkanes provides a more direct and convenient route to thioamides compared to traditional methods that often require multi-step processes or harsh sulfurating reagents. researchgate.net
Pericyclic and Cycloaddition Reactions
1,3-Dipolar Cycloadditions Involving Nitronate Intermediates
The nitronate anion, readily formed by the deprotonation of this compound, can function as a 1,3-dipole in cycloaddition reactions. wikipedia.org Specifically, nitronates can undergo [3+2] cycloadditions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like isoxazolines and isoxazoles. wikipedia.orgrsc.org These reactions are valuable for their high degree of stereospecificity and their ability to generate molecular complexity in a single step. rsc.org
The reaction involves the concerted addition of the 4π electron system of the nitronate to the 2π electron system of the dipolarophile. mdpi.com The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory, as well as steric and stereoelectronic effects. wikipedia.org By reacting the nitronate derived from this compound with an unsymmetrical alkene, a substituted isoxazolidine (B1194047) can be formed. The versatility of this reaction allows for the synthesis of a wide array of complex heterocyclic structures, which are important scaffolds in natural products and pharmaceuticals. rsc.orgrsc.org
Diels-Alder Reactions with Nitroalkene Conjugates
While this compound itself is not a diene or dienophile, it serves as a precursor to nitroalkenes that are highly reactive in Diels-Alder reactions. mdpi.com Elimination of water from the corresponding nitro-alcohol (formed via a Henry reaction) or direct elimination from this compound can yield a mixture of 4-nitrohept-3-ene and 4-nitrohept-4-ene. These nitroalkenes are powerful dienophiles in [4+2] cycloaddition reactions due to the strong electron-withdrawing nature of the nitro group. sigmaaldrich.comwikipedia.org
The Diels-Alder reaction is a concerted process that forms a six-membered ring with a high degree of regio- and stereocontrol. sigmaaldrich.comwikipedia.org When a nitroalkene like 4-nitro-3-heptene acts as the dienophile, it reacts with a conjugated diene (e.g., cyclopentadiene) to form a substituted cyclohexene (B86901) adduct. iitk.ac.in The nitro group activates the double bond for cycloaddition and its stereochemistry in the product is well-defined by the reaction's concerted nature. wikipedia.orgcaltech.edu These reactions are synthetically useful for constructing complex cyclic systems and can be catalyzed by Lewis acids or even organic catalysts to achieve high enantioselectivity. mdpi.comcaltech.edu The resulting nitro-substituted cycloadduct can then be further transformed, for example, by reducing the nitro group to an amine or converting it to a carbonyl group via the Nef reaction. organic-chemistry.org
Role as Building Blocks for Complex Molecular Architectures
This compound and its derivatives serve as versatile building blocks in the construction of complex molecular architectures. The presence of the nitro group allows for a range of chemical transformations that enable the elongation and functionalization of the carbon skeleton.
One key reaction is the Michael addition, where the nitronate anion of this compound can add to α,β-unsaturated carbonyl compounds, esters, nitriles, and other Michael acceptors. organic-chemistry.orgvedantu.commasterorganicchemistry.comwikipedia.orglibretexts.org This conjugate addition is a powerful tool for forming 1,5-dicarbonyl compounds or their synthetic equivalents, which are precursors to cyclic structures. The general mechanism involves the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate ion, which then attacks the β-position of the Michael acceptor. Subsequent protonation yields the addition product.
While specific research detailing the extensive use of this compound in the synthesis of highly complex natural products is not widely documented, its derivatives have been utilized. For instance, derivatives of 4-nitrobutanol, which can be conceptually linked to the functionalization of a this compound backbone, have been used in the synthesis of multifunctionalized dendrimers. researchgate.net The process involves the Michael addition of 4-nitrobutanol to an acrylate (B77674), followed by reduction of the nitro group to an amine, which is then further elaborated. researchgate.net This highlights the potential of using the nitro group as a masked amino functionality in the assembly of large, branched molecules.
The versatility of the nitro group also allows for its conversion into a carbonyl group via the Nef reaction, or reduction to an amino group, which can then participate in various cyclization and functionalization reactions to build complex molecular frameworks. rsc.org
Precursors for Diverse Nitrogen-Containing Heterocyclic Compounds
The ability to transform the nitro group into an amino group makes this compound and its derivatives valuable precursors for a variety of nitrogen-containing heterocyclic compounds. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science.
The synthesis of substituted pyrrolidines and their corresponding lactams, pyrrolidin-2-ones, can be achieved from nitroalkanes through various strategies. A common approach involves the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester or amide, followed by reductive cyclization of the resulting γ-nitro carbonyl compound.
While direct examples employing this compound are not extensively reported in the literature, the general methodology is well-established for other nitroalkanes. ekb.egresearchgate.net For example, the Michael addition of a nitronate to an acrylate derivative would yield a γ-nitro ester. Subsequent reduction of the nitro group to an amine, often using catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or other reducing agents (e.g., zinc in acetic acid), leads to an in-situ cyclization to form the corresponding pyrrolidin-2-one. Further reduction of the lactam can then afford the substituted pyrrolidine (B122466).
The reaction of 2-nitromethylene-pyrrolidine with various carbonyl compounds has been shown to produce substituted dihydro-1H-pyrrolizines, which are bicyclic structures containing a pyrrolidine ring. jmchemsci.com This suggests that derivatives of this compound could potentially be used to construct more complex, substituted pyrrolidine systems.
Table 1: General Synthetic Strategies for Pyrrolidines from Nitroalkanes
| Starting Materials | Key Reactions | Product Type |
| Nitroalkane, α,β-Unsaturated Ester/Amide | Michael Addition, Reductive Cyclization | Substituted Pyrrolidin-2-one |
| γ-Nitro Carbonyl Compound | Reduction of Nitro Group, Intramolecular Cyclization | Substituted Pyrrolidin-2-one |
| Pyrrolidin-2-one | Reduction of Lactam | Substituted Pyrrolidine |
This table presents generalized synthetic routes and is not based on specific examples using this compound due to a lack of available data.
Similar to the synthesis of pyrrolidines, piperidines can be synthesized from nitroalkanes by extending the carbon chain. A Michael addition of a nitronate to an α,β-unsaturated acceptor that leads to a δ-nitro carbonyl compound is a key step. Subsequent reductive cyclization of this intermediate furnishes the corresponding piperidone, which can be further reduced to the piperidine (B6355638).
The literature provides numerous examples of piperidine synthesis using various methods, such as the N-heterocyclization of primary amines with diols, oxidative amination of alkenes, and radical-mediated amine cyclization. masterorganicchemistry.comarkat-usa.org Although specific examples starting from this compound are not prominent, the general principles of using nitroalkanes as precursors are applicable. ekb.eg For instance, the reaction of a derivative of this compound with an appropriate Michael acceptor could generate a δ-nitro ketone, which upon reduction and cyclization would yield a substituted piperidine.
The synthesis of bicyclic structures containing a piperidine ring, such as quinolizidines, has also been explored using nitroalkane chemistry. libretexts.org These more complex scaffolds are often assembled through tandem reaction sequences initiated by a Michael addition.
Nitroalkanes are valuable precursors for the synthesis of spiroketals and other oxygen-containing heterocycles. ekb.eg The synthetic strategy often involves a double Michael addition of a nitroalkane to a di-unsaturated ketone or a related precursor, followed by transformation of the nitro group.
Although direct synthetic routes to spiroketals using this compound are not explicitly detailed in the surveyed literature, the general methodology suggests its potential application. A typical route involves the reaction of a nitroalkane with a molecule containing two Michael acceptor moieties. The resulting dinitro adduct can then be converted to a diketone via a Nef reaction, which can then undergo acid-catalyzed spiroketalization.
Alternatively, the nitro groups can be reduced to amino groups, which can then be removed or transformed to facilitate the formation of the spiroketal ring system. The biosynthesis of oxygen heterocycles often involves nucleophilic addition of a hydroxyl group to electrophiles like epoxides or carbonyl groups, or through Michael additions. rsc.orgrsc.org Synthetic strategies often mimic these biosynthetic pathways.
Nitrocyclopropanes are strained, high-energy molecules that serve as versatile intermediates in organic synthesis. rsc.orgpw.edu.pl They can be synthesized through several methods, including the Michael-initiated ring closure (MIRC) of α-bromo-α,β-unsaturated ketones with nitromethane, or from nitrodiazomethanes. researchgate.netpw.edu.pl
While the use of this compound as a direct precursor for nitrocyclopropanes is not a common transformation, its derivatives could potentially be employed in intramolecular cyclization reactions to form nitrocyclopropane (B1651597) rings. For instance, a γ-nitro alcohol derived from this compound could undergo an intramolecular Mitsunobu-type reaction to yield a nitrocyclopropane.
Once formed, nitrocyclopropanes can undergo a variety of transformations. The nitro group can be reduced to an amine, providing access to cyclopropylamines. The cyclopropane (B1198618) ring itself can be opened under various conditions, leading to linear, functionalized products. These transformations make nitrocyclopropanes valuable building blocks for more complex molecules.
The synthesis of substituted 2-aminoimidazoles has been achieved using a nitroenolate approach. This method involves the reaction of a nitroenolate with an activated carboxylic acid to form an α-nitro ketone. Subsequent reduction of the nitro group and condensation with cyanamide (B42294) yields the desired 4,5-disubstituted-2-aminoimidazole.
This synthetic route is general and can be applied to a variety of alkyl nitro derivatives. Therefore, it is conceivable that a derivative of this compound could be used as the starting nitroalkane. The reaction would proceed by forming the nitroenolate of the this compound derivative, which would then be acylated to produce an α-nitro ketone. Reduction of this intermediate, for example with zinc dust, followed by reaction with cyanamide would afford a 2-aminoimidazole with a substituent pattern derived from the original this compound derivative. This approach allows for the rapid assembly of libraries of 2-aminoimidazole derivatives for biological screening.
Integration into Multivalent Scaffold Design
Multivalent scaffolds are molecules designed with multiple points of attachment for other chemical entities. This approach is crucial in chemical biology for mimicking and studying biological interactions that rely on multivalency, such as the binding of pathogens to host cells.
Synthesis of Branched Aliphatic Structures for Chemical Biology Probes (e.g., 4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol)
A key example of a branched aliphatic structure used in creating multivalent probes is 4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol . This molecule, while named as a heptane derivative, is synthesized from nitromethane and serves as a trivalent core. It provides three hydroxyl groups that can be functionalized, for instance, with carbohydrate units to create "glycoclusters" or "glycomimetics". rsc.org These structures are designed to mimic the multivalent presentation of carbohydrates on cell surfaces.
Research has shown that this trivalent diol is a key starting material for synthesizing triantennary (three-branched) N-acetyllactosamine glycopolymers. nih.govresearchgate.net These complex molecules have been investigated for their biological activity. For instance, after enzymatic sialylation, these glycoprotein (B1211001) mimics demonstrate potent inhibitory activity against influenza virus infection, highlighting their application as chemical biology probes. nih.govresearchgate.net The design of such probes allows for the investigation of multivalent carbohydrate-protein interactions, which are fundamental to many physiological and pathological processes. rsc.org
The synthesis of these probes often involves coupling carbohydrate derivatives to the multivalent scaffold. The resulting glycoclusters can have significantly enhanced binding avidity to their target proteins, such as lectins, compared to their monovalent counterparts. rsc.org
Table 1: Properties of 4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol
| Property | Value |
| CAS Number | 116747-80-9 |
| Molecular Formula | C10H21NO5 |
| Molecular Weight | 235.28 g/mol |
| Boiling Point | 447.5°C at 760 mmHg |
| Melting Point | 59-65 °C |
| Density | 1.182 g/cm³ |
This table is populated with data from reference rsc.org.
Asymmetric Synthesis of Chiral Compounds for Research
The asymmetric synthesis of chiral compounds, which involves creating molecules with a specific three-dimensional arrangement, is a cornerstone of modern medicinal chemistry and materials science. Nitroalkanes like this compound are valuable precursors in this field due to the versatility of the nitro group, which can be transformed into a wide array of other functional groups. nih.govwikipedia.org
While specific documented examples detailing the use of this compound in asymmetric synthesis are not widespread, the chemical principles are well-established through studies on other "higher" or more complex nitroalkanes (i.e., those larger than nitromethane). rsc.orgrsc.org These reactions provide a clear blueprint for how this compound could be utilized. Two of the most powerful C-C bond-forming reactions for this purpose are the Henry (nitro-aldol) reaction and the Michael addition.
Key Asymmetric Reactions Involving Nitroalkanes:
Asymmetric Henry Reaction : This reaction involves the addition of a nitroalkane to a carbonyl compound (an aldehyde or ketone). wikipedia.orgorganic-chemistry.org When performed with a chiral catalyst, it can produce chiral β-nitro alcohols with high enantioselectivity. niscpr.res.inbuchler-gmbh.com These products are highly valuable as they can be converted into chiral amino alcohols, which are important building blocks for pharmaceuticals. buchler-gmbh.com The challenge in using substituted nitroalkanes like this compound is controlling the formation of two new stereocenters, but various catalytic systems based on metals (like copper) or organocatalysts have been developed to achieve high diastereoselectivity and enantioselectivity. rsc.orgniscpr.res.in
Asymmetric Michael Addition : In this reaction, a nitroalkane adds to an α,β-unsaturated carbonyl compound. acs.org Organocatalysis, using small chiral organic molecules like derivatives of amino acids or Cinchona alkaloids, has emerged as a powerful strategy for this transformation. mdpi.comorganic-chemistry.orgrsc.org These methods can produce γ-nitro ketones or aldehydes with excellent enantioselectivity. organic-chemistry.orgrsc.org These products, in turn, can be used to synthesize other complex chiral molecules. acs.orgorganic-chemistry.org
Asymmetric C-Alkylation : Recent advances have enabled the direct asymmetric alkylation of nitroalkanes using nickel catalysts. nih.gov This method allows for the creation of enantioenriched products with nitrogen-bearing, fully substituted carbon centers, which are challenging to prepare using other methods. nih.gov
The research into these asymmetric reactions demonstrates the potential of simple aliphatic nitro compounds as versatile building blocks. organic-chemistry.org The conversion of optically active nitroalkanes into other chiral molecules, such as aldoximes and nitriles, further expands their utility in organic synthesis. organic-chemistry.org
Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound
General principles of computational chemistry can provide a theoretical framework for how such studies would be conducted. For instance, quantum chemical calculations would be employed to determine the molecule's electronic structure, including orbital energies and charge distribution, which are fundamental to understanding its reactivity. Similarly, an energetic analysis of different conformers and isomers would typically be performed to identify the most stable three-dimensional arrangements of the molecule.
In the realm of reaction mechanisms, DFT studies would be instrumental in mapping out the potential energy surfaces for reactions involving this compound. This would involve characterizing transient intermediates, such as the corresponding nitronate formed by deprotonation, and the transition states that connect reactants, intermediates, and products. Such calculations would yield crucial data on activation energies, providing insight into reaction rates and pathways.
Furthermore, molecular dynamics simulations could offer a view of the conformational and reactive behavior of this compound over time, simulating its movement and interactions under various conditions.
However, without specific published research focusing on this compound, any detailed discussion under the requested headings would be purely hypothetical and not based on established scientific findings. The generation of data tables and detailed research findings is not possible due to the absence of this specific information in the scientific literature. While derivatives of this compound and related nitroalkanes have been subjects of computational studies, a direct and thorough computational investigation of this compound itself appears to be a gap in the current body of research.
Computational and Theoretical Investigations of 4 Nitroheptane Chemistry
Predictive Modeling: Quantitative Structure-Reactivity Relationships (QSRR) in Nitroalkane Transformations
In the field of computational chemistry, Quantitative Structure-Reactivity Relationships (QSRR) serve as a powerful tool to develop predictive models that correlate the chemical structure of a series of compounds with their reactivity in specific transformations. For nitroalkanes, including 4-nitroheptane, QSRR models can provide valuable insights into their chemical behavior, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. These models are built upon the principle that the reactivity of a molecule is intrinsically linked to its structural, electronic, and steric properties.
QSRR studies for nitroalkane transformations typically involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, these descriptors would capture its size, shape, branching, and electronic characteristics, all of which influence its reactivity.
The development of a robust QSRR model for a specific nitroalkane transformation, such as the Nef reaction or Michael addition, involves a systematic approach. A dataset of nitroalkanes with experimentally determined reactivity data (e.g., reaction rates or yields) is compiled. Subsequently, a diverse set of molecular descriptors is calculated for each compound in the dataset. Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the observed reactivity.
The predictive power of the resulting QSRR model is then rigorously evaluated using statistical validation techniques. Once validated, the model can be used to predict the reactivity of new or untested nitroalkanes, such as derivatives of this compound, thereby guiding experimental efforts and accelerating the discovery of new synthetic methodologies.
Detailed Research Findings
While specific QSRR studies focusing solely on this compound are not extensively documented in the literature, the general principles and methodologies have been applied to the broader class of nitroalkanes. Research in this area has identified several key molecular descriptors that are often influential in predicting the reactivity of these compounds.
For instance, in transformations where the acidity of the α-proton is crucial, such as in the formation of nitronate anions for subsequent reactions, electronic descriptors play a significant role. mdpi.com The partial charge on the α-carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with the ease of deprotonation and the stability of the resulting anion. A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key step in many nitroalkane reactions. ucsb.edu
Steric factors, quantified by descriptors such as molecular volume, surface area, and specific steric parameters, are critical in determining the accessibility of the reactive center. For a moderately branched compound like this compound, steric hindrance around the nitro group can significantly impact the rate of reactions involving bulky reagents.
To illustrate the application of QSRR in nitroalkane chemistry, a hypothetical model for the relative reaction rate of a series of nitroalkanes in a generic nucleophilic addition reaction is presented below. This model is based on the common finding that both electronic and steric factors govern the reactivity of nitroalkanes.
The hypothetical QSRR equation could take the form:
log(k_rel) = β_0 + β_1 * q_Cα + β_2 * E_LUMO + β_3 * V_mol
where:
log(k_rel) is the logarithm of the relative reaction rate.
q_Cα is the partial charge on the α-carbon.
E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
V_mol is the molecular volume.
β_0, β_1, β_2, and β_3 are the regression coefficients determined from the statistical analysis.
The following interactive data table provides hypothetical data for a series of nitroalkanes, including this compound, to demonstrate the components of a QSRR study.
| Compound | log(k_rel) (Experimental) | Partial Charge on α-Carbon (q_Cα) | LUMO Energy (eV) | Molecular Volume (ų) |
|---|---|---|---|---|
| Nitromethane (B149229) | 1.00 | -0.150 | -0.58 | 54.0 |
| Nitroethane | 0.85 | -0.125 | -0.52 | 70.2 |
| 1-Nitropropane (B105015) | 0.78 | -0.122 | -0.50 | 86.5 |
| 2-Nitropropane (B154153) | 0.65 | -0.100 | -0.45 | 86.5 |
| 1-Nitrobutane | 0.75 | -0.121 | -0.49 | 102.8 |
| This compound | 0.70 | -0.115 | -0.47 | 151.7 |
This table illustrates how experimental reactivity data (log(k_rel)) can be correlated with calculated molecular descriptors to build a predictive QSRR model. Such models are invaluable in computational chemistry for understanding and predicting the behavior of nitroalkanes in various chemical transformations.
Analytical Methodologies for Research on 4 Nitroheptane Transformations
Advanced Spectroscopic Techniques for Mechanistic Elucidation and Intermediate Characterization
Spectroscopic methods that allow for real-time monitoring and detailed structural analysis are indispensable tools in modern chemical research.
In situ Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, offers a powerful method for real-time monitoring of chemical reactions without the need for sampling. mdpi.com This technique allows scientists to track the concentration changes of reactants, intermediates, and products throughout the course of a reaction, providing valuable kinetic and mechanistic data. mt.com
In the context of 4-nitroheptane transformations, an in situ FTIR-ATR probe can be directly inserted into the reaction vessel. mdpi.com The characteristic infrared absorption bands of the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹) in this compound can be monitored to follow its consumption. Simultaneously, the appearance and disappearance of absorption bands corresponding to functional groups of intermediates and products can be tracked. For instance, in a reduction reaction of this compound to the corresponding amine, the disappearance of the nitro group bands and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and N-H bending bands (around 1600 cm⁻¹) of the resulting heptan-4-amine would be observed.
This continuous data stream provides a "molecular video" of the reaction, enabling the identification of key reaction events such as initiation, completion, and the formation of any transient intermediates. mdpi.com The precise data obtained can be used to optimize reaction parameters like temperature, pressure, and catalyst loading to improve yield and selectivity. mt.comwiley.com
Table 1: Illustrative IR Frequencies for Monitoring this compound Transformations
| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) |
| Nitro (N-O stretch) | This compound (reactant) | 1550 (asymmetric), 1370 (symmetric) |
| Amine (N-H stretch) | Heptan-4-amine (product) | 3300-3500 |
| Amine (N-H bend) | Heptan-4-amine (product) | 1600 |
| Carbonyl (C=O stretch) | Heptan-4-one (potential product) | 1715 |
Note: The exact wavenumbers can vary depending on the molecular environment and solvent.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of organic molecules. bruker.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule.
For the analysis of this compound and its transformation products, high-resolution NMR is essential. The ¹H NMR spectrum of this compound would show distinct signals for the different protons in the heptyl chain, with the proton on the carbon bearing the nitro group (the α-proton) being significantly downfield due to the electron-withdrawing nature of the nitro group. The splitting patterns of these signals (e.g., singlets, doublets, triplets), as governed by the n+1 rule, reveal the number of neighboring protons, thus helping to piece together the carbon skeleton. libretexts.orgchemguide.co.uk
In a reaction mixture, new sets of signals will emerge that correspond to the products. For example, if this compound is transformed into a different isomer, such as 2-nitroheptane (B13765108) or 3-nitroheptane, the chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra will change in a predictable way, allowing for unambiguous identification of the isomers. pw.edu.pl Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, which is invaluable for complex product mixtures.
The quantitative nature of NMR also allows for the determination of the relative amounts of different species in a mixture by integrating the areas under the peaks. bruker.com
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound and a Potential Transformation Product
| Compound | Functional Group Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | HC-NO₂ | ~ 4.4 - 4.6 | Multiplet |
| -CH₂- | ~ 1.3 - 2.0 | Multiplets | |
| -CH₃ | ~ 0.9 | Triplet | |
| Heptan-4-amine | HC-NH₂ | ~ 2.6 - 2.9 | Multiplet |
| -CH₂- | ~ 1.2 - 1.5 | Multiplets | |
| -CH₃ | ~ 0.9 | Triplet |
Note: Predicted values are illustrative; actual shifts depend on the solvent and other experimental conditions.
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. biomol.com High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. unm.edu
When analyzing the transformation of this compound, a sample from the reaction mixture can be introduced into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound (C₇H₁₅NO₂) and other peaks corresponding to any products or intermediates formed. For instance, the reduction of this compound to heptan-4-amine (C₇H₁₇N) would be confirmed by the appearance of a molecular ion with the corresponding exact mass.
Coupling MS with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is particularly powerful. nih.govnih.gov This allows for the separation of individual components of a complex mixture before they enter the mass spectrometer, providing mass spectra for each component. The fragmentation patterns observed in the mass spectra can provide further structural information, helping to distinguish between isomers. researchgate.net
Table 3: Exact Masses for HRMS Identification of this compound and Related Compounds
| Compound | Formula | Monoisotopic Mass (Da) |
| This compound | C₇H₁₅NO₂ | 145.1103 |
| Heptan-4-amine | C₇H₁₇N | 115.1361 |
| Heptan-4-one | C₇H₁₄O | 114.1045 |
Chromatographic Separation Techniques for Complex Reaction Mixtures
Chromatography is an essential technique for separating the components of a mixture. khanacademy.org The choice of chromatographic method depends on the volatility and polarity of the compounds to be separated.
For the analysis of this compound and its transformation products, both Gas Chromatography (GC) and Liquid Chromatography (LC) are valuable. ijpsjournal.com
Gas Chromatography (GC): Since this compound and many of its likely transformation products are volatile, GC is a suitable technique for their separation and analysis. pw.edu.pl In GC, the reaction mixture is vaporized and swept by a carrier gas through a column containing a stationary phase. The components of the mixture separate based on their boiling points and their interactions with the stationary phase. libretexts.org Different isomers of nitroheptane, for example, can be successfully separated and identified using GC by comparing their retention times with those of known standards. pw.edu.pl Coupling GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) allows for both quantification and identification of the separated components.
Liquid Chromatography (LC): For less volatile or thermally sensitive products that may arise from this compound transformations, High-Performance Liquid Chromatography (HPLC) is the method of choice. ijpsjournal.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential partitioning of the components between the mobile and stationary phases. libretexts.org By selecting the appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition, complex mixtures can be effectively resolved. chromatographyonline.com Detectors such as UV-Vis or mass spectrometers can be used for detection and identification.
Table 4: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Typical Analytes | Advantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Volatile and thermally stable compounds (e.g., nitroalkanes, simple amines, ketones). | High resolution, fast analysis times, easily coupled to MS. |
| Liquid Chromatography (LC) | Separation based on partitioning between liquid mobile phase and solid stationary phase. | Non-volatile, polar, or thermally labile compounds. | Wide applicability, suitable for a broad range of compound polarities. |
Future Directions and Emerging Research Avenues in 4 Nitroheptane Chemistry
Development of Novel Enantioselective and Diastereoselective Methodologies
The synthesis of stereochemically defined molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. For secondary nitroalkanes such as 4-nitroheptane, the development of enantioselective and diastereoselective reactions is a key area of focus.
Recent advancements have seen the discovery of highly diastereoselective Michael reactions of α-substituted, β-nitrocarbonyl compounds, which produce highly functionalized stereo-diads with fully substituted nitrogen-bearing centers. nih.gov These reactions have shown good to excellent yields and diastereoselectivities. nih.gov Mechanistic studies suggest that internal hydrogen bonding within the nitroalkane tautomer plays a crucial role in controlling the diastereoselectivity of these transformations. nih.govacs.org This understanding is pivotal for designing new reactions with predictable stereochemical outcomes.
Future research will likely focus on expanding the scope of these reactions to include a wider variety of electrophiles and nucleophiles. The development of novel chiral catalysts, including organocatalysts and metal complexes, will be instrumental in achieving high levels of enantioselectivity in reactions involving this compound. For instance, chiral cyclic secondary amines have proven effective in the reaction of nitroalkanes with α,β-unsaturated carbonyls through pyrrolidinium (B1226570) ion catalysis. rsc.org Furthermore, the use of bifunctional catalysts, such as those incorporating thiourea (B124793) and amine moieties, can activate both the nitroalkane and the reaction partner, leading to enhanced stereocontrol. rsc.org The exploration of external magnetic fields to control asymmetric synthesis via spin-exchange reactions represents a cutting-edge, albeit nascent, approach to achieving absolute stereoselectivity. nih.gov
Innovations in Sustainable and Eco-Friendly Synthetic Procedures
The principles of green chemistry are increasingly influencing the design of synthetic routes. For nitroalkanes, this translates to developing methods that minimize waste, avoid hazardous reagents and solvents, and reduce energy consumption. researchgate.netresearcher.life
A significant area of innovation is the use of environmentally benign reaction media. researchgate.net Reactions in aqueous media and under solvent-free conditions are becoming more common. researchgate.netmobt3ath.comresearchgate.net For example, the Henry reaction, a fundamental carbon-carbon bond-forming reaction, can be efficiently carried out under solvent-free conditions using a polymer-supported base, which also simplifies product purification and catalyst recycling. mobt3ath.comresearchgate.net Similarly, the use of polyethylene (B3416737) glycol (PEG) as a green reaction medium for the nitration of alkyl halides offers a more sustainable alternative to traditional organic solvents. wiley-vch.de
Microwave-assisted and ultrasound-assisted reactions are also gaining traction as energy-efficient methods that can accelerate reaction times and improve yields. researchgate.netresearchgate.net The use of solid-supported reagents and heterogeneous catalysts is another key strategy for developing greener synthetic processes, as they can often be easily separated from the reaction mixture and reused. researchgate.netresearchgate.net For instance, silica-supported inorganic nitrates have been reported as effective and environmentally benign nitrating agents. researchgate.net Future efforts will likely focus on expanding the repertoire of such sustainable methodologies for the synthesis and transformation of this compound and other nitroalkanes. researcher.life
Exploration of New Catalytic Systems for Challenging Transformations
The development of novel catalytic systems is crucial for unlocking new reactivity modes and overcoming long-standing challenges in nitroalkane chemistry, such as the selective C-alkylation of nitroalkanes. beilstein-journals.orgorganic-chemistry.org
Copper-based catalysts have emerged as particularly versatile for a range of transformations. A simple in-situ generated Cu(I) catalyst has been shown to be highly effective for the C-benzylation of nitroalkanes using benzyl (B1604629) bromides. organic-chemistry.org This process, which proceeds via a thermal redox mechanism, allows for the synthesis of complex nitroalkanes under mild conditions. organic-chemistry.org Furthermore, copper/diketimine catalyst systems have been developed for the selective C-alkylation of nitroalkanes with unactivated alkyl iodides. beilstein-journals.orgresearchgate.net These methods are significant as they address the challenge of O-alkylation, a common side reaction with nitronate anions. beilstein-journals.org
Organophosphorus catalysts are also showing promise. A sterically-reduced phosphetane (B12648431) catalyst has been identified that facilitates the reductive C–N cross-coupling of nitroalkanes with arylboronic acids, providing a novel route to N-arylamines. nih.govorganic-chemistry.org This method exhibits excellent chemoselectivity and functional group tolerance. nih.govorganic-chemistry.org
Future research will continue to explore new metal-based and organocatalytic systems. This includes the development of heterobimetallic systems (e.g., Pd-Ag, Pd-Au, Ni-Pd) for reductive alkylation reactions and the use of photoredox catalysis to generate radical species from nitroalkanes under mild conditions. researchgate.netfrontiersin.org The design of artificial nitroalkane oxidases using flavin derivatives represents a bio-inspired approach to catalysis, enabling the transformation of nitroalkanes to aldehydes. researchgate.netrsc.org
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize organic synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. beilstein-journals.orgijsetpub.com
ML models, such as neural networks and random forests, can be trained on large datasets of chemical reactions to predict reaction yields, identify optimal reaction conditions, and even forecast the products of unknown reactions. beilstein-journals.orgnih.govijsea.com For instance, AI can be used to predict the properties of energetic materials based on their molecular structure, which has applications in the study of nitro compounds. mdpi.com In the context of this compound, ML algorithms could be employed to predict the stereochemical outcome of a reaction based on the catalyst, solvent, and temperature, thereby accelerating the development of new enantioselective methodologies. mi-6.co.jp
AI is also being used for retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available starting materials. engineering.org.cnacs.org Template-based and template-free approaches, often utilizing graph neural networks, are being developed to predict synthetic pathways. mi-6.co.jpengineering.org.cn These tools can help chemists design more efficient and innovative routes to complex molecules derived from this compound. The continuous development of more sophisticated algorithms and the expansion of high-quality reaction databases will further enhance the predictive power of AI in chemical synthesis. ijsetpub.comnih.govmi-6.co.jp
Discovery of Underexplored Reactivity Modes of Secondary Nitroalkanes
While the nucleophilic nature of the α-carbon in nitroalkanes is well-established, there is growing interest in exploring less conventional reactivity patterns. cphi-online.com
One such area is the electrophilic activation of nitroalkanes. In the presence of strong acids like polyphosphoric acid or triflic acid, nitroalkanes can exist in an electrophilic nitronate form, which can react with electron-rich arenes to form oxime derivatives. frontiersin.orgfrontiersin.org For secondary nitroalkanes like 2-nitropropane (B154153), this can lead to a Beckmann rearrangement to form nitrones, which can then undergo further reactions. frontiersin.orgfrontiersin.org
The generation of radicals from nitroalkanes is another emerging area of research. researchgate.net Photoredox catalysis can be used to promote the cleavage of the C-NO2 bond, forming alkyl radicals that can participate in a variety of transformations, including additions to alkenes and Minisci-type reactions. researchgate.net A recently developed catalytic aerobic carbooximation of alkenes utilizes secondary nitroalkanes as a source of both α-nitro alkyl radicals and nitrogen monoxide. nih.gov
The Nef reaction, which converts a nitro group into a carbonyl group, has traditionally been performed under harsh acidic conditions. organic-chemistry.org However, recent research has shown that secondary nitroalkanes can be selectively converted to ketones under basic conditions using DBU, leaving primary nitroalkanes unaffected. organic-chemistry.org This discovery of a selective, base-promoted Nef reaction opens up new possibilities for the functionalization of molecules containing multiple nitro groups. organic-chemistry.org Future work will likely continue to uncover and exploit these and other underexplored reactivity modes of secondary nitroalkanes, further expanding their synthetic utility.
Q & A
Basic: What are the established synthetic routes for 4-Nitroheptane, and how can researchers validate their protocols?
Methodological Answer:
this compound is synthesized via nitration of heptane derivatives. A common approach involves the electrophilic nitration of 4-heptene using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. Researchers should:
- Optimize reaction conditions : Monitor temperature (20–40°C) to prevent over-nitration or decomposition.
- Purify intermediates : Use column chromatography or fractional distillation to isolate this compound from byproducts like nitro isomers.
- Validate purity : Cross-reference NMR (¹H/¹³C) and IR spectra with databases like NIST Chemistry WebBook . SciFinder or Reaxys can verify synthetic protocols from peer-reviewed literature .
Basic: How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Key characterization steps include:
- Spectroscopic analysis : Compare experimental IR peaks (e.g., NO₂ stretching ~1520 cm⁻¹) and ¹³C NMR shifts (e.g., nitro-bearing C4 resonance) with NIST reference data .
- Chromatographic validation : Use GC-MS to confirm retention times and molecular ion peaks (M⁺ = 145 g/mol).
- Thermal stability : Differential Scanning Calorimetry (DSC) can detect exothermic decomposition events, critical for safety assessments .
Advanced: How can computational chemistry predict the regioselectivity of this compound in substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways:
- Transition state analysis : Identify energy barriers for nucleophilic attack at the nitro-bearing carbon vs. adjacent positions.
- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions.
- Validation : Compare computed activation energies with experimental kinetic data. Tools like Gaussian or ORCA are standard; raw data should be archived in FAIR-compliant repositories (e.g., Chemotion) .
Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
Contradictions arise from impurities, instrumentation errors, or isomer interference. Researchers should:
- Replicate studies : Synthesize the compound using multiple protocols to isolate methodological biases .
- Error analysis : Quantify uncertainties in DSC (±0.5°C) or NMR integration (±2%) using guidelines from Analytical Chemistry .
- Cross-database validation : Compare results across NIST, PubChem, and institutional databases to identify outliers .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard mitigation : Use fume hoods and explosion-proof equipment due to nitro compound instability .
- Storage : Store in amber glass at ≤4°C to prevent photodegradation.
- Toxicity screening : Consult SDS sheets for acute toxicity (e.g., LD₅₀ in rodents) and ecological impact data .
Advanced: How can this compound be utilized as a precursor in multi-step syntheses, and what are common bottlenecks?
Methodological Answer:
- Reduction reactions : Catalytic hydrogenation (Pd/C, H₂) converts nitro groups to amines for pharmaceutical intermediates.
- Bottlenecks : Competing side reactions (e.g., over-reduction) require controlled H₂ pressure and catalyst loading.
- Process optimization : Design of Experiments (DoE) methodologies can statistically optimize yield and selectivity .
Advanced: What strategies address inconsistencies in kinetic data for this compound’s decomposition?
Methodological Answer:
- Contradiction analysis : Apply TRIZ principles to isolate variables (e.g., temperature vs. catalyst purity) .
- High-throughput screening : Use automated reactors to test decomposition rates under varied conditions.
- Meta-analysis : Aggregate literature data using tools like SciFinder’s "Analytical Studies" filter to identify trends .
Basic: How to access authoritative spectral libraries for this compound?
Methodological Answer:
- NIST WebBook : Provides IR, MS, and NMR spectra for nitroalkanes .
- Subscription databases : Reaxys and SciFinder offer peer-reviewed spectral data; institutional licenses are often required .
Advanced: How do steric and electronic effects influence this compound’s reactivity in radical reactions?
Methodological Answer:
- Steric hindrance : The branched heptane chain reduces accessibility to the nitro group, favoring radical abstraction at terminal carbons.
- Electronic effects : The nitro group’s electron-withdrawing nature stabilizes transition states in SNAr reactions.
- Validation : Combine Hammett plots with EPR spectroscopy to track radical intermediates .
Advanced: What role does this compound play in asymmetric catalysis, and how is enantioselectivity measured?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
